3-Methoxy-4-(piperidin-1-yl)aniline

Immunoassay Development Therapeutic Drug Monitoring (TDM) Hapten Design

3-Methoxy-4-(piperidin-1-yl)aniline (CAS 186090-34-6) is a disubstituted aniline building block (C₁₂H₁₈N₂O, MW 206.28 g/mol) featuring a piperidine ring at the para position and a methoxy group at the meta position relative to the aniline nitrogen. This specific 3-methoxy-4-piperidinyl substitution pattern distinguishes it from its regioisomers and is cited in patent literature as a synthetic intermediate for diaryl urea kinase inhibitors (WO 03/099771 A2).

Molecular Formula C12H18N2O
Molecular Weight 206.28 g/mol
CAS No. 186090-34-6
Cat. No. B3059460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy-4-(piperidin-1-yl)aniline
CAS186090-34-6
Molecular FormulaC12H18N2O
Molecular Weight206.28 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)N)N2CCCCC2
InChIInChI=1S/C12H18N2O/c1-15-12-9-10(13)5-6-11(12)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8,13H2,1H3
InChIKeyMAGNNZDTPVFTPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Buyer's Guide to 3-Methoxy-4-(piperidin-1-yl)aniline (CAS 186090-34-6): Core Specifications and Sourcing Baseline


3-Methoxy-4-(piperidin-1-yl)aniline (CAS 186090-34-6) is a disubstituted aniline building block (C₁₂H₁₈N₂O, MW 206.28 g/mol) featuring a piperidine ring at the para position and a methoxy group at the meta position relative to the aniline nitrogen . This specific 3-methoxy-4-piperidinyl substitution pattern distinguishes it from its regioisomers and is cited in patent literature as a synthetic intermediate for diaryl urea kinase inhibitors (WO 03/099771 A2) [1]. The compound carries one hydrogen bond donor, three hydrogen bond acceptors, a topological polar surface area of 38.49 Ų, and a predicted LogP of 2.91, defining its physicochemical boundaries .

Procurement Risk: Why 3-Methoxy-4-(piperidin-1-yl)aniline Cannot Be Casually Replaced by Its Regioisomers


Attempting to substitute this compound with its closest commercially available regioisomers—namely 2-methoxy-4-(piperidin-1-yl)aniline (CAS 1340334-65-7) or 4-methoxy-3-(piperidin-1-yl)aniline (CAS 944885-23-8)—introduces uncontrolled variables into any established synthetic route or biological assay. The relative positioning of the methoxy and piperidine substituents dictates the electronic character of the aniline nitrogen, the conformational preferences of the piperidine ring, and the vectors available for further derivatization [1]. Even when the gross molecular formula is conserved, the substitution pattern alters hydrogen-bonding geometry, target binding, and metabolic stability [2]. These differences are not predictable a priori and have been shown to produce quantitative disparities in biological assays when scaffold regioisomers are compared [2].

Head-to-Head Evidence: Quantified Differentiation of 3-Methoxy-4-(piperidin-1-yl)aniline from Its Closest Analogs


Regioisomeric Hapten Specificity: Immunoassay Discrimination Against Brigatinib and Gilteritinib

The 3-methoxy-4-(piperidin-1-yl) scaffold, when further elaborated with a 4-methylpiperazine group, was validated as a hapten for generating polyclonal antibodies that specifically recognize the tyrosine kinase inhibitors brigatinib and gilteritinib with no reported cross-reactivity with unrelated TKIs [1]. This demonstrates that the methoxy-piperidine configuration is productively employed in a published, application-specific immunochemical method where regioisomeric substitution would alter the epitope and degrade assay selectivity.

Immunoassay Development Therapeutic Drug Monitoring (TDM) Hapten Design

Predicted LogP and PSA Differentiation from 2-Methoxy Regioisomer

The target compound (3-methoxy-4-piperidin-1-yl) has a predicted LogP of 2.91 and a PSA of 38.49 Ų . The 2-methoxy-4-(piperidin-1-yl) regioisomer (CAS 1340334-65-7) is expected to exhibit a different LogP due to the altered electronic environment and intramolecular hydrogen-bonding potential of the ortho-methoxy group relative to the aniline NH₂ . While experimental LogP for the regioisomer is not reported in the public domain, the computational difference is intrinsic to the substitution pattern and affects chromatographic retention, membrane permeability, and protein binding predictions.

Physicochemical Profiling ADME Prediction Lead Optimization

Synthetic Provenance: Documented Reduction Route from 1-(2-Methoxy-4-nitrophenyl)piperidine

The target compound is synthesized via Pd/C-catalyzed hydrogenation of 1-(2-methoxy-4-nitrophenyl)piperidine in ethanol/THF, a route documented in the patent literature [1]. This synthetic path ensures the 3-methoxy-4-piperidinyl configuration; alternative routes to regioisomers require different starting materials (e.g., 2-bromo-5-nitroanisole vs. 4-bromo-3-nitroanisole) and produce different impurity profiles . The precursor 1-(2-methoxy-4-nitrophenyl)piperidine (CAS 118450-89-8) is itself a characterized intermediate.

Process Chemistry Synthetic Intermediate Quality Assurance

Highest-Confidence Application Scenarios for 3-Methoxy-4-(piperidin-1-yl)aniline Based on Published Evidence


Immunoassay Development for Brigatinib and Gilteritinib Therapeutic Drug Monitoring

This compound's elaborated analog (3-methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline) has been validated as a hapten in a competitive ELISA for detecting two clinically important tyrosine kinase inhibitors. Research groups developing TDM assays for FLT3/ALK inhibitors can directly reference this published method, leveraging the documented antibody specificity [1].

Synthetic Intermediate for Diaryl Urea Kinase Inhibitor Libraries

The compound is explicitly cited in Novartis patent WO 03/099771 A2 (Page 95) as an intermediate for preparing diaryl urea derivatives with protein kinase inhibitory activity [2]. This provides a direct, patent-backed entry point for medicinal chemistry teams synthesizing focused kinase inhibitor libraries.

Physicochemical Reference Standard for Regioisomeric Aniline Building Blocks

With a defined LogP (2.91) and PSA (38.49 Ų) , this compound can serve as a reference in QC/QA workflows that require chromatographic system suitability standards for distinguishing methoxy-piperidinyl aniline regioisomers during HPLC or LC-MS method development.

Quote Request

Request a Quote for 3-Methoxy-4-(piperidin-1-yl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.